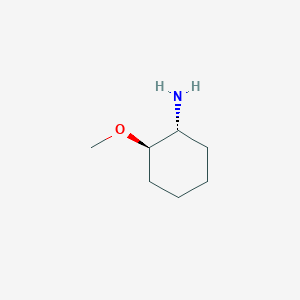![molecular formula C10H12N2O2 B1517053 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 1019443-34-5](/img/structure/B1517053.png)
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one
Overview
Description
Scientific Research Applications
Antimicrobial Properties
Oxazolidinones, including compounds similar to 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. Research by Zurenko et al. (1996) demonstrated the in vitro antibacterial activities of novel oxazolidinone analogs against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. These compounds showed promising results, including a lack of cross-resistance with strains resistant to common antimicrobial agents and a bactericidal effect against certain bacteria strains (Zurenko et al., 1996).
Detection of Metabolites
The detection of 3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one derivatives, particularly those related to the metabolism of antibiotics like furazolidone, has been a significant focus. Vass et al. (2018) developed monoclonal antibodies for detecting AOZ, a tissue-bound metabolite of furazolidone, demonstrating the application of these compounds in monitoring for veterinary drug residues in food production (Vass et al., 2018).
Chemical Synthesis and Applications
Research on the synthesis of oxazolidinones and their derivatives also highlights their utility in chemical synthesis. Hughes and Sleebs (2008) explored the use of 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones as precursors for synthesizing N-alkyl-β-amino acids, showcasing the role of these compounds in the synthesis of complex amino acids (Hughes & Sleebs, 2008). Furthermore, the development of novel antibacterial agents with oxazolidinone frameworks, such as MRX-I, exemplifies the ongoing research to improve the safety and efficacy of these compounds in medical applications (Gordeev & Yuan, 2014).
properties
IUPAC Name |
3-[(3-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-2-8(6-9)7-12-4-5-14-10(12)13/h1-3,6H,4-5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLOTZSOPLMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)methyl]-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



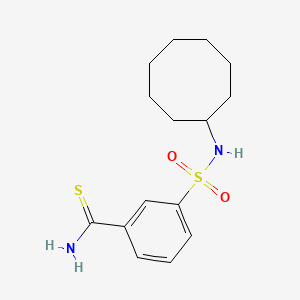

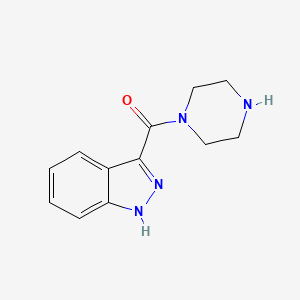
![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)
![2-[(3-Methylbenzyl)thio]ethanol](/img/structure/B1516982.png)
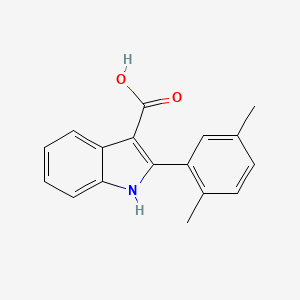
![N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide](/img/structure/B1516986.png)
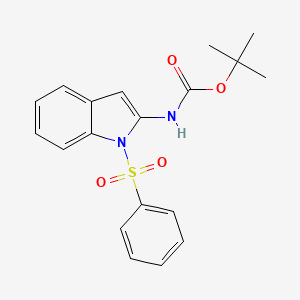
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)
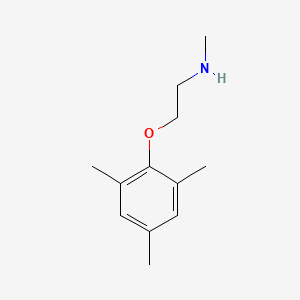
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
